molecular formula C8H9N2NaO3S B597588 Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate CAS No. 102061-91-6

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

Cat. No.: B597588
CAS No.: 102061-91-6
M. Wt: 236.221
InChI Key: BWBUPEYDOYHRFY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleotides.

    Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the pyrimidine ring with ethyl chloroformate under basic conditions.

    Methylthio Substitution:

    Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes but optimized for efficiency and yield. Continuous flow reactors might be used to enhance reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced at the ethoxycarbonyl group to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, mimicking natural substrates or inhibitors. The ethoxycarbonyl and methylthio groups could play roles in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate: vs. : The ethoxycarbonyl group is replaced with a methoxycarbonyl group, potentially altering its reactivity and binding properties.

    This compound: vs. : The methylthio group is replaced with an ethylthio group, which might affect its steric and electronic properties.

Uniqueness

This compound is unique due to the specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both ethoxycarbonyl and methylthio groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

IUPAC Name

sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBUPEYDOYHRFY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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